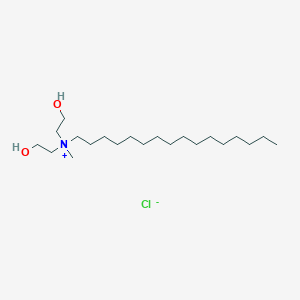
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride can be synthesized through a quaternization reaction. This involves the reaction of hexadecylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions typically occur in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can lead to the formation of hydroxylated or carboxylated products.
Aplicaciones Científicas De Investigación
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture studies to enhance membrane permeability and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of niosomes and liposomes.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants due to its surfactant and antimicrobial properties .
Mecanismo De Acción
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and interaction with biological membranes. This makes it particularly effective in applications requiring high membrane permeability and antimicrobial activity .
Propiedades
Número CAS |
60687-82-3 |
|---|---|
Fórmula molecular |
C21H46ClNO2 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C21H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MCJBUDMVNPXBPR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


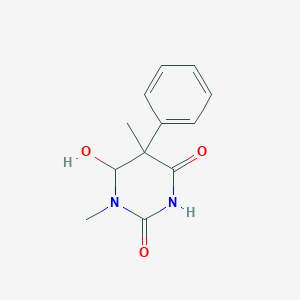

![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
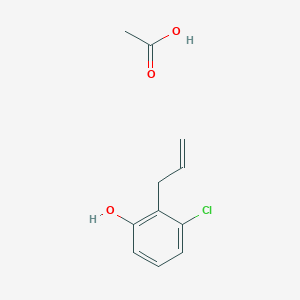
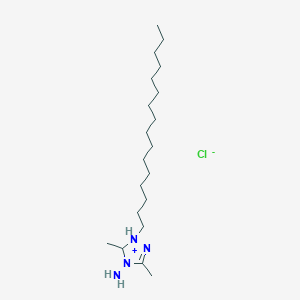
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
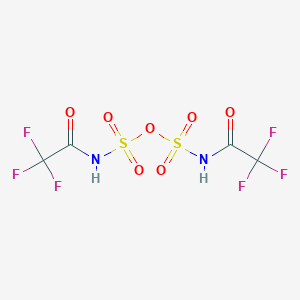
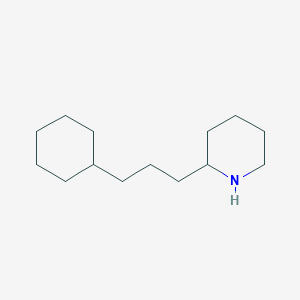
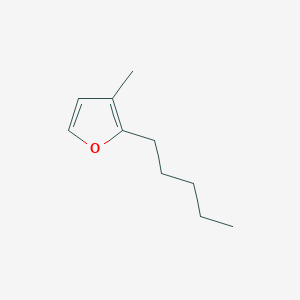
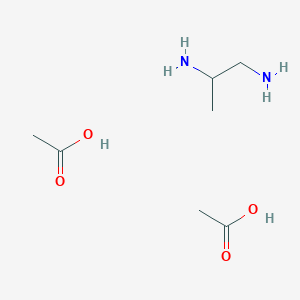
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)

![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
